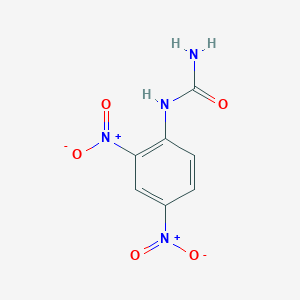

1-(2,4-Dinitrophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

70297-88-0 |

|---|---|

Molecular Formula |

C7H6N4O5 |

Molecular Weight |

226.15 g/mol |

IUPAC Name |

(2,4-dinitrophenyl)urea |

InChI |

InChI=1S/C7H6N4O5/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11(15)16/h1-3H,(H3,8,9,12) |

InChI Key |

CNZPEKXWNMCGGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N |

Origin of Product |

United States |

Structural Elucidation and Spectroscopic Characterization of 1 2,4 Dinitrophenyl Urea

Advanced Spectroscopic Analyses

Advanced spectroscopic techniques are indispensable for the detailed structural confirmation of 1-(2,4-dinitrophenyl)urea, revealing key information about its functional groups, bonding, and electronic environment.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy provides a "fingerprint" of the molecule by probing the vibrational modes of its constituent bonds. For this compound, the FT-IR and Raman spectra are dominated by characteristic vibrations of the urea (B33335) group, the nitro groups, and the phenyl ring.

The N-H stretching vibrations of the urea moiety typically appear as a set of bands in the 3200-3500 cm⁻¹ region in the FT-IR spectrum. The carbonyl (C=O) stretching vibration, known as the Amide I band, is a strong and prominent peak usually found between 1650 and 1700 cm⁻¹. The N-H bending vibration (Amide II) and C-N stretching vibrations are observed at lower wavenumbers. researchgate.netwhiterose.ac.uknist.gov The nitro groups (NO₂) introduce very strong and characteristic asymmetric and symmetric stretching vibrations, typically located around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aromatic C-H stretching is generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring appear in the 1400-1600 cm⁻¹ region. uobasrah.edu.iq

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the C-N bond in urea gives a strong peak around 1000-1015 cm⁻¹. whiterose.ac.ukresearchgate.net The vibrational modes of the nitroaromatic system are also readily observed in the Raman spectrum.

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group |

|---|---|---|---|

| N-H Stretching | 3200 - 3500 | 3200 - 3500 | Urea (-NH-CO-NH₂) |

| C-H Stretching | 3000 - 3100 | 3000 - 3100 | Aromatic Ring |

| C=O Stretching (Amide I) | 1650 - 1700 | 1650 - 1700 | Urea (-C=O) |

| N-H Bending (Amide II) | 1580 - 1640 | 1580 - 1640 | Urea (-NH) |

| NO₂ Asymmetric Stretching | 1500 - 1550 | 1500 - 1550 | Nitro (-NO₂) |

| C=C Stretching | 1400 - 1600 | 1400 - 1600 | Aromatic Ring |

| NO₂ Symmetric Stretching | 1330 - 1370 | 1330 - 1370 | Nitro (-NO₂) |

Note: The exact peak positions can vary based on the physical state (solid/solution) and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq For this compound, ¹H and ¹³C NMR spectra provide definitive structural confirmation.

In the ¹H NMR spectrum, the protons on the dinitrophenyl ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the strong electron-withdrawing effect of the two nitro groups, these protons will be significantly deshielded and resonate at downfield chemical shifts. The proton at the C3 position, being ortho to two nitro groups, would be the most deshielded. The protons of the urea group (-NH- and -NH₂) would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the urea moiety is expected to resonate in the range of δ 150-160 ppm. hmdb.ca The aromatic carbons would appear between δ 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro groups (C2 and C4) would be significantly deshielded and appear at the lower end of this range, while the carbon attached to the urea nitrogen (C1) would also be influenced. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Urea Carbonyl (C=O) | - | 150 - 160 |

| Aromatic C1 (C-NH) | - | ~145 |

| Aromatic C2 (C-NO₂) | - | ~148 |

| Aromatic C3 (C-H) | ~8.8 - 9.1 | ~120 |

| Aromatic C4 (C-NO₂) | - | ~140 |

| Aromatic C5 (C-H) | ~8.3 - 8.5 | ~128 |

| Aromatic C6 (C-H) | ~7.8 - 8.0 | ~118 |

| Urea N-H | Variable (Broad) | - |

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorptions in the UV region, arising from π → π* transitions within the conjugated system of the dinitrophenyl ring. bspublications.net The presence of the nitro groups, which are strong chromophores, and the urea substituent on the aromatic ring influences the energy of these transitions. Generally, nitroaromatic compounds exhibit intense absorption bands below 400 nm. msu.eduutoronto.ca For this compound, one would expect a primary absorption maximum (λ_max) in the range of 260-360 nm, which is characteristic of the dinitrophenyl moiety. researchgate.net The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including molecular conformation and the nature of intermolecular interactions that dictate the crystal packing.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of urea derivatives is dominated by hydrogen bonding. nih.gov The urea group contains two excellent hydrogen bond donors (the N-H groups) and a good acceptor (the C=O oxygen). In many diaryl ureas, this leads to the formation of a robust and predictable one-dimensional hydrogen-bonded chain known as the "urea tape" or α-network, characterized by a cyclic R²₂(8) graph set motif. researchgate.net

However, in nitrophenyl ureas, a competition arises. The oxygen atoms of the nitro groups are also potent hydrogen bond acceptors. researchgate.netacs.org This competition can disrupt the formation of the classic urea tape. Instead of the urea carbonyl oxygen acting as the primary acceptor for the N-H donors, the N-H groups may form intermolecular hydrogen bonds with the oxygen atoms of the nitro groups of an adjacent molecule (N-H···O-N). acs.org This often leads to more complex, two- or three-dimensional networks instead of simple one-dimensional chains. The presence of strong electron-withdrawing groups like the nitro substituents tends to favor these alternative hydrogen-bonding motifs over the traditional urea tape. acs.org

Table 3: Common Intermolecular Interactions in Nitrophenyl Urea Analogues

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H (Urea) | O=C (Urea) | 2.8 - 3.0 | Forms classic "urea tape" motif |

| Hydrogen Bond | N-H (Urea) | O (Nitro) | 2.9 - 3.2 | Competes with urea tape, forms extended networks |

Influence of Substituents on Solid-State Structure and Hydrogen Bonding

The solid-state structure of urea derivatives is profoundly governed by the formation of strong hydrogen bonds, with the urea moiety itself providing both robust hydrogen bond donors (N-H groups) and an acceptor (C=O group). In this compound and related compounds, the presence and nature of substituents on the aryl ring and the urea nitrogen atoms introduce significant electronic and steric effects. These effects create a complex interplay that dictates the molecular conformation, crystal packing, and the specific hydrogen-bonding networks, known as synthons, that are formed.

Detailed crystallographic studies on analogous N-aryl-N'-nitrophenyl ureas reveal that substituents can direct the supramolecular assembly into distinct structural motifs. researchgate.net The primary competition in these structures is between the formation of the classic one-dimensional urea α-network (or "urea tape"), sustained by N-H···O=C hydrogen bonds, and alternative patterns where the urea N-H groups bond with other available acceptors, such as the nitro groups. researchgate.net This competition leads to a general classification of their solid-state structures into two main families: urea tape structures and non-urea tape structures. researchgate.net

In the urea tape motif, molecules are linked through a bifurcated pair of N-H···O=C hydrogen bonds, forming a robust, tape-like polymer chain. A common characteristic of molecules adopting this conformation is that the phenyl rings are significantly twisted out of the plane of the central urea fragment. researchgate.net This twisted conformation appears to be favorable for the geometry required to form the strong urea-to-urea hydrogen bonds.

Conversely, in non-urea tape structures, the canonical N-H···O=C synthon is disrupted. Instead, the urea N-H donors form hydrogen bonds with other acceptor sites, most notably the oxygen atoms of the nitro-group substituents (N-H···O₂N) or, if present, solvent molecules. researchgate.net A key conformational difference in this category is that the molecules often adopt a more co-planar arrangement between the phenyl rings and the urea group. researchgate.net In these instances, the urea carbonyl group is a poor acceptor of strong hydrogen bonds and typically engages only in weaker C-H···O interactions. researchgate.net

The strong electron-withdrawing nature of the two nitro groups in the 2,4-dinitrophenyl substituent plays a critical electronic role. Electron-withdrawing substituents increase the partial positive charge on the urea N-H protons, enhancing their strength as hydrogen bond donors. nih.gov This makes the N-H groups more acidic and capable of forming stronger interactions with available acceptors, whether it be the urea carbonyl or the nitro-group oxygens.

Further substitution on the urea nitrogen atoms has a more dramatic effect. For example, in N,N'-dimethyl-N,N'-di(2,4-dinitrophenyl)urea, the replacement of the hydrogen atoms on the urea nitrogens with methyl groups completely removes the primary N-H hydrogen bond donors. acs.org This steric and electronic alteration entirely prevents the formation of the classic urea tape motif, forcing the molecules to adopt a crystal packing arrangement dictated by weaker interactions.

The specific choice of substituent on the phenyl ring can direct the structure toward one motif over the other, as illustrated by studies on a family of N-X-phenyl-N′-p-nitrophenyl ureas. researchgate.net

Table 1: Influence of Substituents on Hydrogen Bonding Patterns in N-Aryl-N'-Nitrophenyl Ureas

| Substituent (X) on Phenyl Ring | Primary Hydrogen Bond Synthon | Structural Classification |

| H, F, Cl, Br, I | N-H···O=C | Urea Tape |

| CN, C≡CH | N-H···O=C | Urea Tape |

| CONH₂, COCH₃ | N-H···O₂N | Non-Urea Tape |

| OH, Me | N-H···O=C | Urea Tape |

This table is generated based on findings from a systematic study on substituted N-X-phenyl-N′-p-nitrophenyl urea compounds. researchgate.net

This systematic behavior underscores the delicate balance of forces at play. While the urea group has a strong intrinsic preference to form the α-network, powerful hydrogen bond acceptors like nitro groups, particularly when aided by substituents that favor planar conformations, can successfully compete and redirect the supramolecular assembly into alternative, stable hydrogen-bonded structures. researchgate.net

Computational and Theoretical Investigations of 1 2,4 Dinitrophenyl Urea

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to model the properties of 1-(2,4-Dinitrophenyl)urea. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the structure corresponding to the minimum energy on the potential energy surface. nih.gov For this compound, calculations reveal a largely planar structure, a conformation stabilized by intramolecular interactions.

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The bond lengths within the phenyl ring typically range from 1.38 to 1.40 Å, characteristic of an aromatic system. The C-N bonds of the nitro groups and the urea (B33335) moiety, as well as the C=O bond of the urea group, exhibit lengths that are consistent with their double or partial double bond character, influenced by electron delocalization across the molecule. nih.gov The dihedral angle between the plane of the phenyl ring and the urea group is found to be small, indicating a high degree of planarity.

Table 1: Representative Theoretical Geometric Parameters for this compound calculated via DFT

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Urea) | ~ 1.25 Å | |

| C-N (Urea) | ~ 1.37 Å | |

| N-H (Urea) | ~ 1.01 Å | |

| C-N (Ring-Urea) | ~ 1.42 Å | |

| C-N (Ring-Nitro) | ~ 1.47 Å | |

| N-O (Nitro) | ~ 1.23 Å | |

| Bond Angles (°) | ||

| O-C-N (Urea) | ~ 122° | |

| C-N-C (Ring-Urea) | ~ 125° | |

| C-N-O (Nitro) | ~ 118° | |

| Dihedral Angle (°) | ||

| C-C-N-C (Ring-Urea) | ~ 5-15° |

Note: These values are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. materialsciencejournal.orgresearchgate.net

For this compound, the HOMO is typically localized over the more electron-rich part of the molecule, which includes the urea group and the phenyl ring. In contrast, the LUMO is predominantly centered on the electron-deficient dinitrophenyl moiety, particularly on the nitro groups. This spatial separation of the frontier orbitals suggests that the lowest energy electronic transition involves an intramolecular charge transfer (ICT) from the urea-phenyl segment to the dinitrophenyl segment. A smaller HOMO-LUMO gap is indicative of a molecule that is more easily polarized and more reactive. researchgate.net Theoretical calculations place the HOMO-LUMO gap for similar aromatic urea derivatives in the range of 3.5 to 4.5 eV. materialsciencejournal.org

Table 2: Calculated Frontier Molecular Orbital Energies and Properties

| Parameter | Typical Calculated Value (eV) | Implication |

| EHOMO | ~ -7.0 eV | Electron-donating ability |

| ELUMO | ~ -2.5 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, electronic transitions |

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the calculated molecular orbitals into localized orbitals that align with classical Lewis structures (bonds and lone pairs). The analysis then quantifies the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors). The strength of these interactions is measured by the second-order perturbation stabilization energy, E(2).

n → π : Delocalization of the lone pair electrons (n) from the nitrogen atoms of the urea group into the antibonding orbital (π) of the adjacent carbonyl group. This resonance effect gives the C-N bonds partial double-bond character and is fundamental to the chemistry of amides and ureas.

π → π *: Electron delocalization within the aromatic phenyl ring.

n → σ : Hyperconjugative interactions involving the lone pairs of the oxygen atoms in the nitro groups and adjacent antibonding sigma orbitals (σ).

These charge transfer interactions, particularly the strong n → π* delocalization within the urea moiety, are crucial for stabilizing the molecule's planar conformation. researchgate.net

Table 3: Significant NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N-urea) | π* (C=O) | High | Resonance stabilization of urea group |

| LP (N-amino) | π* (Phenyl Ring) | Moderate | Delocalization onto the aromatic system |

| π (C=C) | π* (C=C) | Moderate | Intramolecular charge transfer within the ring |

| LP (O-nitro) | σ* (N-C) | Low-Moderate | Hyperconjugation, stability contribution |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate or near-zero potential. researchgate.net

For this compound, the MEP map clearly shows:

Negative Potential (Red/Yellow) : Concentrated around the oxygen atoms of the carbonyl group and the two nitro groups. These are the most electronegative regions and act as sites for hydrogen bonding and electrophilic attack.

Positive Potential (Blue) : Located around the hydrogen atoms of the urea's N-H groups. These protons are acidic and are the primary sites for nucleophilic attack or deprotonation.

Neutral Potential (Green) : The carbon atoms of the phenyl ring generally show a near-neutral potential, though influenced by the attached electron-withdrawing groups.

This map visually confirms the charge distribution expected from the molecule's structure, highlighting the electrophilic nature of the N-H protons and the nucleophilic character of the oxygen atoms. researchgate.net

Theoretical vibrational analysis using DFT is a powerful method for assigning the bands observed in experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can correlate each computed mode with the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data. nih.gov

For this compound, key vibrational modes include:

N-H Stretching : Typically observed in the 3300-3500 cm⁻¹ region. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.

C-H Stretching : Aromatic C-H stretches appear around 3100 cm⁻¹.

C=O Stretching (Amide I) : A strong, characteristic band for the urea carbonyl group, usually found between 1650 and 1700 cm⁻¹.

NO₂ Asymmetric & Symmetric Stretching : Strong absorptions typically appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These are characteristic bands for the dinitrophenyl group.

N-H Bending (Amide II) : Occurs in the 1550-1620 cm⁻¹ range.

C-N Stretching : Found in the 1200-1400 cm⁻¹ region.

Table 4: Representative Calculated Vibrational Frequencies and Their Assignments

| Frequency Range (cm⁻¹, Scaled) | Assignment | Vibrational Mode |

| 3450 - 3350 | ν(N-H) | N-H Symmetric & Asymmetric Stretching |

| 3100 - 3050 | ν(C-H) | Aromatic C-H Stretching |

| 1680 - 1650 | ν(C=O) | Urea C=O Stretching (Amide I) |

| 1600 - 1580 | δ(N-H) | N-H Bending (Amide II) |

| 1540 - 1520 | νas(NO₂) | NO₂ Asymmetric Stretching |

| 1355 - 1345 | νs(NO₂) | NO₂ Symmetric Stretching |

Computational methods are particularly useful for exploring the conformational landscape of flexible molecules. For this compound, a key structural feature is the potential for intramolecular hydrogen bonding. nih.govresearchgate.net DFT calculations can be used to compare the relative energies of different conformers (rotational isomers).

Ab Initio Methods for Energetic and Electronic Properties

Ab initio quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energetic and electronic properties of molecules from first principles, without the need for empirical parameters. These methods can provide accurate predictions of a molecule's stability, reactivity, and spectroscopic characteristics.

For a molecule like this compound, DFT calculations could yield a wealth of information. Key energetic properties of interest would include the heat of formation and total energy, which are fundamental indicators of the compound's stability. Electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity.

Furthermore, these methods can determine the dipole moment, which influences the molecule's polarity and its interactions with other polar molecules and external electric fields. The molecular electrostatic potential (MEP) can also be mapped, providing a visual representation of the charge distribution and indicating the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Table 1: Hypothetical Energetic and Electronic Properties of this compound from Ab Initio Calculations

| Property | Predicted Value | Significance |

| Heat of Formation (gas phase) | Data not available | Indicates the energy released or absorbed during the compound's formation from its constituent elements, a key measure of its thermodynamic stability. |

| Total Energy | Data not available | Represents the total electronic energy of the molecule at 0 Kelvin, used as a baseline in many quantum chemical calculations. |

| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | The energy difference between the HOMO and LUMO; a key indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | Data not available | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is hypothetical and serves to illustrate the types of properties that could be determined through ab initio calculations. No published experimental or theoretical values were found for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of a molecule's dynamic behavior, conformational changes, and its interactions with surrounding molecules, such as solvents.

For this compound, MD simulations could reveal how the molecule behaves in a solution, which is crucial for understanding its solubility, transport properties, and potential biological interactions. Simulations in an aqueous environment, for instance, would show how water molecules arrange themselves around the solute, forming a hydration shell. The strength and nature of the hydrogen bonds between the urea moiety and water, as well as the interactions of the dinitrophenyl group with the solvent, could be quantified.

These simulations can also explore the conformational landscape of the molecule. The rotational freedom around the chemical bonds, particularly the bond connecting the phenyl ring to the urea group, can be investigated to identify the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its function and interactions.

Although specific MD simulation studies on this compound are not present in the current body of scientific literature, the methodology has been extensively applied to urea and its derivatives to study their denaturing effects on proteins and their interactions with various solvents. These studies provide a solid foundation for how similar investigations could be structured for this compound to uncover its dynamic properties and solvent interactions.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Area of Investigation | Potential Findings |

| Solvation Structure | Characterization of the hydration shell, including the number of water molecules and the average hydrogen bond distances and lifetimes. |

| Conformational Dynamics | Identification of preferred molecular conformations and the dynamics of transitions between different rotational isomers. |

| Intermolecular Interactions | Quantification of the interaction energies between this compound and solvent molecules, distinguishing between electrostatic and van der Waals contributions. |

| Transport Properties | Calculation of diffusion coefficients in various solvents, providing insight into the molecule's mobility. |

Note: This table outlines the potential areas of investigation and the types of findings that could be obtained from molecular dynamics simulations of this compound. Specific data is not available due to a lack of published research.

Supramolecular Chemistry and Crystal Engineering of Dinitrophenyl Urea Derivatives

Hydrogen Bonding Networks in Dinitrophenyl Urea (B33335) Crystalline Solids

The crystalline structures of dinitrophenyl urea derivatives are primarily stabilized by a network of hydrogen bonds. The nature of this network is determined by a competition between various potential donor and acceptor sites within the molecule and any co-formers or solvent molecules present in the crystal lattice.

A predominant structural motif in the crystal structures of many urea derivatives is the one-dimensional, self-complementary hydrogen-bonded chain. In symmetrically substituted N,N'-diphenylureas, molecules typically self-associate through a pair of N-H···O hydrogen bonds between adjacent urea groups. This interaction forms a characteristic cyclic eight-membered ring motif, described in graph-set notation as R²₂(8). nih.govnih.gov The propagation of this motif results in the formation of a robust one-dimensional chain or "tape" structure, often referred to as the urea α-network. nih.govresearchgate.net

This tape structure is a common feature in N-aryl-N′-4-nitrophenyl ureas, where the urea groups form the primary and most dominant hydrogen bond synthon. researchgate.net In these chains, the urea molecules can be related by translation, forming linear 1D chains, or by rotation, forming twisted chains. researchgate.net The stability of this α-network arises from the cooperative effect of the two hydrogen bonds, making it a highly reliable and predictable supramolecular synthon in crystal engineering.

Table 1: Common Hydrogen Bond Motifs in Aryl Urea Crystalline Solids

| Motif Name | Description | Graph Set Notation | Participating Groups |

|---|---|---|---|

| Urea α-Network (Tape) | A pair of hydrogen bonds between two urea moieties, forming a cyclic dimer. | R²₂(8) | N-H (donor), C=O (acceptor) |

| Urea Catemer | A chain motif where molecules are linked by single N-H···O hydrogen bonds. | C(4) | N-H (donor), C=O (acceptor) |

| Urea-Nitro Synthon | Hydrogen bond between a urea N-H group and a nitro group oxygen. | - | N-H (donor), NO₂ (acceptor) |

While urea-urea self-association is a strong organizational force, the presence of other functional groups, either on the urea molecule itself or from co-formers and solvent molecules, can lead to the formation of heteromeric hydrogen bonds. In dinitrophenyl urea derivatives, the nitro groups are significant hydrogen bond acceptors.

Studies on N-aryl-N′-p-nitrophenyl ureas have shown that a competition exists between the urea carbonyl oxygen and the nitro group oxygen for the urea N-H donors. researchgate.net In some crystal structures, the expected urea α-network is disrupted, and the N-H donors instead form hydrogen bonds with the nitro groups of an adjacent molecule. This results in "non-urea tape" structures. researchgate.net The formation of these alternative urea-nitro synthons demonstrates that even strong and predictable synthons like the urea tape can be overruled by competing interactions. researchgate.netrsc.orgnih.gov

Furthermore, cocrystallization of ureas with other molecules, known as co-formers, intentionally introduces competing hydrogen bond functionalities. Urea can form robust heteromeric synthons with various functional groups, such as carboxylic acids (amide-acid hetero-synthon) and hydroxyl groups. nih.govresearchgate.net These interactions are central to the strategy of cocrystallization, which is used to modify the physical properties of materials. nih.govnih.gov

Crystal Engineering Strategies for Dinitrophenyl Urea Materials

Crystal engineering provides a framework for designing new materials with desired properties by controlling the way molecules assemble in the solid state. For dinitrophenyl urea derivatives, this involves the strategic use of hydrogen bonding and other intermolecular interactions to guide the formation of specific crystalline architectures.

The rational design of crystalline solids relies on the concept of supramolecular synthons—robust and predictable intermolecular recognition motifs. The urea α-network is a prime example of a highly effective supramolecular synthon. researchgate.net The general principle in the crystal engineering of urea-based materials is that the strong, directional N-H···O hydrogen bonds will direct the assembly into the tape motif. nih.gov

However, for dinitrophenyl ureas, a more nuanced design strategy is required. The design must account for the possibility of the nitro groups interfering with or overriding the urea tape formation. researchgate.net Therefore, rational design in this system involves understanding and controlling the hierarchy of intermolecular interactions. Weaker interactions, often involving the substituents, can be used to steer the assembly of molecules that are linked by stronger primary hydrogen bonds. rsc.orgnih.gov

Cocrystallization is a powerful crystal engineering strategy that involves combining a target molecule with a selected co-former to create a new multicomponent crystalline phase. purdue.edu This approach is widely used to modify physicochemical properties such as solubility and stability. nih.govresearchgate.net For urea derivatives, cocrystallization provides a direct method to study the competition between urea-urea homomeric interactions and urea-co-former heteromeric interactions. lookchem.com

In the context of dinitrophenyl ureas, cocrystallization can be used to probe the hydrogen bonding capabilities of the molecule. By introducing co-formers with strong hydrogen bond donor or acceptor sites, it is possible to systematically favor or disfavor the formation of the urea α-network. For instance, using a co-former with a carboxylic acid or phenol (B47542) group could lead to the formation of a new, stable hetero-synthon with the urea moiety, preventing its self-association. nih.gov

Substituents on the phenyl rings have a profound impact on the crystal packing of diaryl ureas. The electron-withdrawing nature of the two nitro groups in a dinitrophenyl substituent significantly influences the hydrogen bonding characteristics of the urea moiety. These groups increase the acidity of the urea N-H protons, making them stronger hydrogen bond donors. researchgate.netnih.gov

Anion Recognition and Sensing via Dinitrophenyl Urea Receptors

The urea moiety is a powerful and widely used functional group in the design of synthetic neutral receptors for anion recognition. nih.govmagtech.com.cn Its utility stems from the presence of two N-H groups that are effective hydrogen-bond donors, capable of forming stable complexes with a variety of anionic guests. nih.govresearchgate.net When functionalized with electron-withdrawing groups, such as the 2,4-dinitrophenyl group, the anion binding and sensing properties of the urea scaffold are significantly enhanced. The nitrophenyl substituent acts as a chromophore, often enabling colorimetric detection of the binding event. mdpi.comfrontiersin.org

The efficiency of a urea-based receptor is rooted in its two proximate and polarized N-H fragments. nih.govrsc.org These fragments can act in concert to form multiple hydrogen bonds, providing a stable binding pocket for an anion. The strength of this interaction is significantly amplified by the presence of electron-withdrawing substituents on the urea's aryl rings.

The 2,4-dinitrophenyl group is a potent electron-withdrawing substituent. Its inclusion in the receptor's structure enhances the acidity of the urea's N-H protons. acs.orgnih.gov This increased acidity, or greater polarization of the N-H bond, makes the protons stronger hydrogen bond donors. frontiersin.org Consequently, dinitrophenyl urea derivatives can form more stable complexes with anions compared to ureas with electron-neutral or electron-donating substituents. acs.orgnih.gov This enhancement is a result of a through-bond electronic effect, where the dinitrophenyl group withdraws electron density from the urea core, making the N-H protons more electropositive and thus more attracted to the negative charge of an anion. acs.org

The primary mechanism for anion recognition by dinitrophenyl urea receptors is the formation of two-point hydrogen-bonding interactions between the two urea N-H groups and the anion guest. researchgate.net The geometry of the urea group is well-suited to either chelate a spherical anion, such as a halide, or to donate two parallel hydrogen bonds to the oxygen atoms of an oxoanion, like a carboxylate or phosphate (B84403). nih.govrsc.org

The selectivity of these receptors for specific anions is governed by a combination of factors, most notably the basicity of the anion and the geometric compatibility between the host and the guest. elsevierpure.com

For halide anions , the binding affinity typically follows the order of basicity: F⁻ > Cl⁻ > Br⁻ > I⁻. mdpi.comfrontiersin.orgresearchgate.net The smaller, more basic fluoride (B91410) ion forms the strongest hydrogen bonds with the urea N-H donors.

For oxoanions , the selectivity is more complex and depends on the anion's shape, charge distribution, and basicity. Receptors often show strong binding for trigonal planar or tetrahedral anions that complement the geometry of the urea binding site. rsc.orgelsevierpure.com For instance, studies on analogous nitrophenyl urea-based receptors have shown high affinity for anions like acetate (B1210297) (CH₃COO⁻) and dihydrogen phosphate (H₂PO₄⁻). mdpi.comfrontiersin.orgresearchgate.net The interaction with these anions involves the formation of two hydrogen bonds to the oxygen atoms of the guest. nih.govrsc.org

Research findings on the binding affinity of various nitrophenyl urea receptors for different anions are summarized in the table below.

| Receptor Type | Anion Binding Affinity Order | Source |

|---|---|---|

| Urea-based dipodal molecular cleft with nitrophenyl groups | Halides: F⁻ > Cl⁻ > Br⁻ > I⁻ Oxoanions: Acetate > Dihydrogen phosphate > Bicarbonate > Hydrogen sulfate (B86663) > Nitrate | mdpi.com |

| 4-nitrophenyl-based molecular cleft (Urea L₂) | Halides: F⁻ > Cl⁻ > Br⁻ > I⁻ Oxoanions: Dihydrogen phosphate > Hydrogen sulfate > Nitrate > Perchlorate | frontiersin.org |

| 1,3-bis(4-nitrophenyl)urea (Theoretical Calculation) | Halides: F⁻ > Cl⁻ > Br⁻ Oxoanions: Acetate > Bicarbonate ≈ Benzoate > Nitrite > Dihydrogen phosphate > Nitrate > Hydrogen sulfate | researchgate.net |

Chemical Reactivity and Environmental Transformation Pathways of 1 2,4 Dinitrophenyl Urea

Reaction Mechanisms Involving the Urea (B33335) and Dinitrophenyl Moieties

The chemical reactivity of 1-(2,4-Dinitrophenyl)urea is a composite of the reactions characteristic of substituted ureas and nitroaromatic compounds. The dinitrophenyl group profoundly affects the urea moiety's reactivity, particularly the acidity of the nitrogen protons and the electrophilicity of the carbonyl carbon.

The urea functionality possesses resonance structures that delocalize the lone pair of electrons from the nitrogen atoms to the carbonyl oxygen. nih.gov This resonance contributes to the planar geometry and stability of the urea group. However, in this compound, the powerful electron-withdrawing nitro groups decrease the electron density on the phenyl ring, which in turn draws electron density from the adjacent nitrogen atom of the urea moiety. This inductive effect makes the proton on the nitrogen attached to the ring (the aryl-NH group) more acidic than in unsubstituted phenylurea. rsc.org Consequently, in basic conditions, this proton can be abstracted to form a conjugate base, which may influence subsequent reaction pathways. rsc.org

The primary reaction mechanisms involving the urea moiety are nucleophilic attack at the carbonyl carbon and reactions at the nitrogen atoms.

Nucleophilic Acyl Substitution: The carbonyl carbon of the urea is electrophilic and susceptible to attack by nucleophiles. This can lead to the cleavage of the C-N bonds. The electron-withdrawing dinitrophenyl group enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack compared to alkyl or unsubstituted phenylureas. Basic hydrolysis, for instance, typically proceeds through an addition-elimination mechanism at this carbonyl center. rsc.org

Reactions at Nitrogen: The nitrogen atoms of the urea moiety can act as nucleophiles. However, the nucleophilicity of the nitrogen atom attached to the dinitrophenyl ring is significantly reduced due to the delocalization of its lone pair into the electron-deficient aromatic system.

The dinitrophenyl moiety is characterized by its susceptibility to nucleophilic aromatic substitution (SNAr). The presence of two strong electron-withdrawing nitro groups in the ortho and para positions stabilizes the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is a key step in this mechanism. semanticscholar.org While the urea group itself is not a typical leaving group in SNAr reactions, reactions that cleave the C-N bond can be viewed in this context under specific conditions. More commonly, the nitro groups themselves can undergo reduction. Under reducing conditions, one or both nitro groups can be reduced to amino groups, forming amino-nitrophenyl or diaminophenyl derivatives. cdc.gov This reduction is a key step in many biodegradation pathways. cdc.gov

Degradation Kinetics and Environmental Transformation Pathways

The environmental persistence of this compound is determined by its susceptibility to abiotic and biotic degradation processes. Hydrolysis, biodegradation, and photolysis are the principal pathways for its transformation in the environment.

Hydrolysis is a significant abiotic degradation pathway for many urea-based compounds. cnrs.fr The hydrolytic stability of this compound is dependent on pH and temperature. nih.gov The hydrolysis of phenylureas in basic media proceeds via an addition-elimination mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the urea's carbonyl carbon. rsc.org

Given the enhanced electrophilicity of the carbonyl carbon in this compound, it is expected to undergo hydrolysis, particularly under basic or acidic conditions. The primary hydrolytic cleavage would occur at the C-N bond between the carbonyl group and the nitrogen attached to the dinitrophenyl ring.

This reaction would yield two primary products:

2,4-Dinitroaniline (B165453): A stable aromatic amine.

Isocyanic acid (HNCO): This intermediate is unstable in aqueous solution and rapidly hydrolyzes further to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).

Table 1: Predicted Hydrolysis Products of this compound

| Parent Compound | Reaction Condition | Primary Products | Secondary Products (from intermediate hydrolysis) |

| This compound | Acidic or Basic Hydrolysis | 2,4-Dinitroaniline, Isocyanic acid | Ammonia, Carbon dioxide |

Biodegradation is a crucial process for the environmental breakdown of dinitrophenol-related compounds. cdc.gov While specific studies on this compound are limited, the metabolic pathways can be inferred from research on 2,4-dinitrophenol (B41442) (DNP) and other nitroaromatic compounds. nih.govcswab.org The biodegradation process likely initiates with one of two main strategies:

Hydrolysis of the Urea Linkage: Microorganisms may initially hydrolyze the molecule into 2,4-dinitroaniline and urea. Urea is readily biodegradable by many soil microorganisms, serving as a nitrogen source. The resulting 2,4-dinitroaniline would then undergo further degradation.

Transformation of the Nitro Groups: Alternatively, microbial enzymes could directly attack the dinitrophenyl ring. The most common pathway for nitroaromatic biodegradation is the sequential reduction of the nitro groups to nitroso, hydroxylamino, and finally amino groups. researchgate.net This would lead to the formation of compounds like 1-(2-Amino-4-nitrophenyl)urea or 1-(4-Amino-2-nitrophenyl)urea. These amino derivatives are generally less toxic and more susceptible to further degradation, often involving enzymatic ring cleavage. nih.gov

Studies on 2,4-DNP have shown that various microorganisms, including bacteria and fungi, can degrade it under both aerobic and anaerobic conditions. nih.govresearchgate.net For instance, under denitrifying conditions, an enriched anaerobic culture has been shown to remove up to 95.5% of 2,4-DNP, using it as an electron donor. researchgate.net Some bacterial strains can mineralize nitrophenols by first converting them to catechols or triols, which are then susceptible to dioxygenase-catalyzed ring fission. nih.gov It is plausible that similar pathways would be involved in the ultimate breakdown of the aromatic ring of this compound after initial transformations.

Table 2: Plausible Biodegradation Pathways and Intermediates

| Initial Step | Key Intermediates | Subsequent Fate |

| Urea Hydrolysis | 2,4-Dinitroaniline, Urea | Urea is mineralized. 2,4-Dinitroaniline undergoes nitro group reduction and ring cleavage. |

| Nitro Group Reduction | 1-(2-Amino-4-nitrophenyl)urea, 1-(4-Amino-2-nitrophenyl)urea | Further reduction of the second nitro group, followed by hydrolysis and/or ring cleavage. |

Photolytic degradation can be a significant environmental transformation pathway for aromatic compounds, especially those containing nitro groups. Research on related dinitrophenyl compounds indicates a susceptibility to photochemical reactions. cdc.gov For example, the irradiation of N-2,4-dinitrophenylamino-acids has been shown to result in the transformation of one of the nitro groups, leading to the formation of 4-nitro-2-nitrosoaniline. rsc.org This suggests that a primary photolytic pathway for this compound could involve the photoreduction of the ortho-nitro group to a nitroso group.

Another potential photolytic reaction is the reduction of a nitro group to an amino group, a process that has been speculated to occur for 2,4-DNP in the presence of sunlight and a reductant. cdc.gov Furthermore, studies on other complex nitroaromatic compounds have demonstrated that photolysis can lead to the formation of various products, including isomers and condensation products like benzofurazans. semanticscholar.org

The direct photolysis of this compound in aqueous environments or on soil surfaces exposed to sunlight could lead to a variety of transformation products. The specific products and degradation rates would depend on factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix.

Table 3: Potential Photolytic Degradation Products

| Parent Compound | Proposed Reaction | Potential Product(s) | Supporting Evidence |

| This compound | Photoreduction of ortho-nitro group | 1-(4-Nitro-2-nitrosophenyl)urea | Degradation of N-2,4-dinitrophenylamino-acids rsc.org |

| This compound | Photoreduction of a nitro group | 1-(2-Amino-4-nitrophenyl)urea or 1-(4-Amino-2-nitrophenyl)urea | Speculated for 2,4-DNP cdc.gov |

| This compound | Ring transformation | Benzofurazan derivatives | Photolysis of TATB semanticscholar.org |

Advanced Analytical Methodologies for Dinitrophenyl Urea Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. For dinitrophenyl urea (B33335) compounds, several chromatographic methods are particularly effective, leveraging the unique chemical properties conferred by both the urea and the dinitrophenyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is another powerful separation technique, often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). However, the direct analysis of urea and its derivatives like 1-(2,4-Dinitrophenyl)urea by GC presents significant challenges. Urea itself is a high-melting solid that tends to decompose at the high temperatures required for volatilization in the GC inlet. Phenylurea herbicides have been analyzed by GC-MS, but often show thermal degradation to isocyanate products. researchgate.net

To overcome these limitations, derivatization is typically required to convert the non-volatile and thermally labile urea compounds into more volatile and stable analogues suitable for GC analysis. nih.govnih.gov While DNPH is a common derivatizing agent for aldehydes and ketones to facilitate their analysis by GC-FID, the direct GC analysis of this compound would still be problematic due to the thermal instability of the urea backbone. shimadzu.com

If a suitable, thermally stable derivative of this compound could be formed (for example, through silylation), GC-MS would offer high sensitivity and invaluable structural information from the mass spectrum, aiding in definitive identification. nih.govsemanticscholar.org GC-FID, while providing good sensitivity for organic compounds, would not offer the same level of specificity as MS. The analysis of related nitroaromatic compounds is established, suggesting that with proper derivatization, the dinitrophenyl portion of the molecule is amenable to GC analysis. epa.gov

Thin-Layer Chromatography (TLC) for Dinitrophenyl Derivatives of Amino Acids and Ketosteroids

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique for the qualitative and semi-quantitative analysis of dinitrophenyl derivatives. nih.govnih.gov It is widely used for screening and identifying DNP-amino acids and DNP-ketosteroids. nih.govuni.edu For the analysis of this compound, TLC could serve as a valuable tool for monitoring reaction progress or for preliminary sample screening.

In TLC, a stationary phase, typically silica (B1680970) gel or alumina, is coated onto a glass or plastic plate. amrita.eduiitg.ac.in The sample is spotted onto the plate, which is then placed in a chamber containing a suitable mobile phase (solvent system). As the solvent moves up the plate by capillary action, the components of the sample separate based on their differential partitioning between the stationary and mobile phases. amrita.edu

DNP derivatives are advantageous for TLC because they are intensely colored (typically yellow or orange), making them visible to the naked eye without the need for additional staining reagents. dtic.mil This allows for the direct visualization of the separated spots. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparison with a standard. amrita.edu Various solvent systems can be employed to achieve optimal separation of different DNP derivatives. nih.govuni.edu

Table 2: TLC Systems for DNP Derivative Separation

| Analyte Class | Stationary Phase | Example Mobile Phase | Visualization | Reference |

|---|---|---|---|---|

| DNP-Amino Acids | Silica Gel G | Chloroform : Methanol : Acetic Acid | Visible (Yellow Spots) | nih.govdtic.mil |

| DNP-Ketosteroids | Silica Gel | Benzene : Ethyl Acetate (B1210297) | Visible (Yellow/Orange Spots) | uni.edu |

| DNP-Aldehydes/Ketones | Silica Gel | Ethyl Acetate : Hexane | Visible (Yellow/Orange Spots) | google.com |

Spectrophotometric and Colorimetric Analytical Approaches

Spectrophotometric and colorimetric methods are based on the measurement of light absorption by a colored compound in solution. These techniques are often used for quantitative analysis due to their simplicity, speed, and cost-effectiveness. The this compound molecule is inherently suited for this type of analysis because the dinitrophenyl group is a strong chromophore. sjpas.com

The analysis involves dissolving the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax) using a spectrophotometer. The concentration of the analyte is then determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. researchgate.net

For compounds that are not colored, derivatization with a chromogenic reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. DNPH reacts with various functional groups to produce intensely colored products. For instance, it can be oxidized to form a diazonium salt, which then couples with phenolic compounds to yield a colored azo derivative. nih.govresearchgate.net The reaction of DNPH with aldehydes and ketones to form colored dinitrophenylhydrazones is a classic colorimetric test. dtu.dksavemyexams.comgeeksforgeeks.org The resulting colored solution's absorbance can be measured to quantify the original analyte. sjpas.comsjpas.com This principle underpins many high-throughput colorimetric assays. dtu.dk

Kinetic Analytical Methods for Dinitrophenyl Compounds

Kinetic analytical methods are based on measuring the rate of a chemical reaction, which is dependent on the concentration of the analyte. These methods can offer enhanced selectivity compared to equilibrium-based methods, as they can differentiate between substances that react at different rates. rsc.org

For dinitrophenyl compounds, kinetic analysis can be applied by monitoring the progress of a reaction involving the analyte over time. For example, a method for the kinetic analysis of 2,4-dinitrophenylhydrazine involves its reaction with piperidine (B6355638) in dimethylsulfoxide, where the rate of color formation is measured. rsc.org The initial rate of the reaction is proportional to the initial concentration of the DNPH.

This approach could be adapted for this compound if a suitable reaction with a measurable rate can be identified. For instance, the rate of formation of a colored product in a derivatization or coupling reaction could be monitored spectrophotometrically. nih.gov The kinetics of DNPH derivatization reactions with carbonyls have been studied to understand the relative reactivity, showing that reaction rates can be used to differentiate between compounds. nih.gov This principle allows for the development of selective kinetic assays for specific analytes within a mixture.

Emerging Research Directions and Applications of 1 2,4 Dinitrophenyl Urea

Role in Organic Synthesis as a Versatile Intermediate or Reagent

1-(2,4-Dinitrophenyl)urea serves as a valuable starting material and intermediate in the synthesis of more complex organic molecules, particularly heterocyclic compounds. Its utility stems from the reactive nature of the urea (B33335) and dinitrophenyl moieties, which can be manipulated to construct various molecular frameworks.

One notable application is its use as a precursor for the preparation of 5-aminobenzimidazolone derivatives. google.com A patented process describes the synthesis of this compound from 2,4-dinitro-1-chlorobenzene and cyanamide, highlighting its role as a key intermediate for these benzimidazolones, which are themselves important in the production of azo dyes. google.comgoogle.com

Furthermore, derivatives of this compound are instrumental in building fused heterocyclic systems. For instance, 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxamide, a direct descendant of the core structure, undergoes cyclocondensation with aromatic aldehydes to yield pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.org This demonstrates the role of the this compound scaffold in constructing complex, multi-ring systems that are of interest in medicinal and materials chemistry. beilstein-journals.org The broader class of urea derivatives is widely recognized for its role in synthesizing various heterocycles, including pyrazoles and triazoles, underscoring the fundamental reactivity of the urea group. researchgate.netnih.gov

The synthesis of pyrazol-5-ones, an important class of heterocycles with diverse applications, can also involve urea derivatives. researchgate.net The reaction of 4-Bromo-1-(2,4-dinitrophenyl)-3-methyl-2-pyrazolin-5-one with urea is a documented pathway, showcasing how the dinitrophenyl urea structure can be integrated into or used to modify heterocyclic systems. researchgate.net

Applications in Materials Science

The unique electronic and structural features of this compound suggest its potential for development in several areas of materials science, from energetic materials to advanced functional organic materials.

The design of new energetic materials often focuses on incorporating functional groups that increase density, oxygen balance, and heat of formation. chemistry-chemists.com The this compound molecule contains the 2,4-dinitrophenyl group, a well-known energetic moiety or "explosophore" found in many traditional explosives. The presence of two nitro groups contributes significantly to the molecule's energy content and oxygen balance. frontiersin.org

Heterocyclic structures are often sought after in modern energetic materials for their higher heats of formation and density compared to carbocyclic analogues. chemistry-chemists.com While this compound is not itself a heterocycle, its demonstrated utility as a precursor for nitrogen-rich heterocyclic systems like pyrazolo[3,4-d]pyrimidines and benzimidazolones makes it a relevant starting point for creating more advanced energetic compounds. google.combeilstein-journals.org The urea backbone can also play a role in enhancing the thermal stability and crystal density of the final material through strong intermolecular hydrogen bonding. Research programs worldwide continue to synthesize and evaluate new energetic heterocycles, a field where precursors like this compound could find application. chemistry-chemists.comresearchgate.net

In the field of organic electronics, materials with tailored electronic properties are essential. Organic semiconductors and components of photovoltaic cells often rely on molecules with distinct electron-donating and electron-accepting (D-A) regions. nih.gov The this compound structure contains a highly electron-withdrawing 2,4-dinitrophenyl group, which can function as an acceptor unit. The urea linker can facilitate hydrogen bonding, which influences molecular packing and film morphology—critical factors for charge transport in semiconductor devices. nih.gov

While direct application of this compound in this area is not yet established, related compounds offer insight into its potential. Urea itself has been successfully used as a Lewis base additive in perovskite solar cells. researchgate.netresearchgate.net In this role, it passivates defects in the perovskite crystal structure and helps control crystallization, leading to significantly improved photovoltaic performance and efficiency. researchgate.netresearchgate.net This demonstrates that the urea functional group is compatible with and beneficial to solar cell fabrication. The combination of this functionality with the electronic properties of the dinitrophenyl group makes this compound a candidate for investigation in organic electronic materials, potentially as a component in donor-acceptor dyes or as a functional additive. researchgate.netrsc.org

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and highly directional hydrogen bonds. nih.govmdpi.com The two N-H groups of a single urea molecule can act as a double hydrogen-bond donor, interacting with suitable acceptors to form predictable and robust assemblies. researchgate.net

In this compound, the urea moiety's N-H groups can form strong intermolecular N-H···O=C hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction typically leads to the formation of one-dimensional tapes or ribbons, a common supramolecular synthon in urea-based crystals. nih.goviucr.org Furthermore, the nitro groups on the phenyl ring can act as additional hydrogen-bond acceptors, potentially leading to more complex, multi-dimensional networks. researchgate.net Theoretical studies on the interaction between ureas and nitro-compounds confirm that stable hydrogen-bonded complexes can form, with electron-withdrawing groups on the urea facilitating the interaction. researchgate.net

The self-assembly process of urea derivatives can lead to the formation of supramolecular gels, which are soft materials with potential applications in areas like tissue engineering and controlled release. nih.gov The properties of these supramolecular structures can often be tuned by external stimuli such as temperature, pH, or the presence of specific analytes, because hydrogen bonds are non-covalent and their strength can be modulated. nih.gov The combination of a strong hydrogen-bonding unit (urea) and a responsive chromogenic group (dinitrophenyl) in one molecule makes this compound a promising building block for creating such tunable supramolecular materials.

Chemosensor Development and Molecular Probes for Specific Analytes

The development of molecular probes and chemosensors for the detection of specific ions and molecules is a significant area of analytical chemistry. Neutral receptors based on urea and thiourea (B124793) have emerged as remarkably effective sensors, particularly for anions. mdpi.comnih.govelsevierpure.com The design of these sensors typically incorporates two key components: a binding site (receptor) and a signaling unit (chromophore or fluorophore).

In this compound, the urea group functions as an excellent binding site for anions. Its two N-H protons are sufficiently acidic to form strong hydrogen bonds with anions like fluoride (B91410), acetate (B1210297), and dihydrogen phosphate (B84403). mdpi.comnih.gov The dinitrophenyl group serves as the signaling unit. mdpi.com The binding of an anion to the urea N-H groups alters the electronic environment of the entire molecule. This perturbation changes the absorption spectrum of the dinitrophenyl chromophore, resulting in a color change that can be detected by the naked eye or by UV-Vis spectroscopy. mdpi.comnih.gov

In the presence of strongly basic anions like fluoride or acetate, the interaction can go beyond simple hydrogen bonding to partial or full deprotonation of the N-H protons, causing a more dramatic color change. nih.gov This mechanism forms the basis for colorimetric anion sensing. Although research has often focused on more complex dipodal urea-based receptors, the fundamental sensing capability resides in the core structure of a substituted urea like this compound. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.